REACTION_SMILES
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[C:1](=[CH2:2])([CH3:3])[c:4]1[cH:5][c:6]2[c:7]([n:8][cH:9]1)[nH:10][cH:11][cH:12]2.[O:13]1[CH2:14][CH2:15][CH2:16][CH2:17]1.[OH-:18].[OH-:20].[Pd+2:19]>>[CH:1]([CH3:2])([CH3:3])[c:4]1[cH:5][c:6]2[c:7]([n:8][cH:9]1)[nH:10][cH:11][cH:12]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(C)c1cnc2[nH]ccc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd+2]
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Name
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Type
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product
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Smiles
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CC(C)c1cnc2[nH]ccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |